REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:25]=[CH:24][C:5]([C:6]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=3)[C:10]([CH2:19][C:20]([O:22]C)=[O:21])=[CH:9]2)=[O:7])=[CH:4][CH:3]=1.[OH-].C[Sn+](C)C.ClCCl.CC(O)=O>ClCCCl>[Cl:1][C:2]1[CH:25]=[CH:24][C:5]([C:6]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=3)[C:10]([CH2:19][C:20]([OH:22])=[O:21])=[CH:9]2)=[O:7])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetate
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)N2C=C(C3=CC(=CC=C23)OC)CC(=O)OC)C=C1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
[OH-].C[Sn+](C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
the resulting biphasic mixture was agitated until both layers
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
(using a phase separator syringe with drying cartridge)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent (dichloromethane) in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)N2C=C(C3=CC(=CC=C23)OC)CC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |